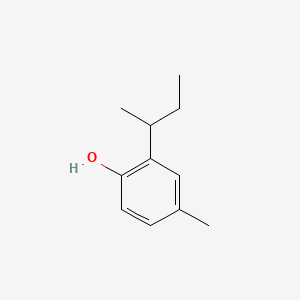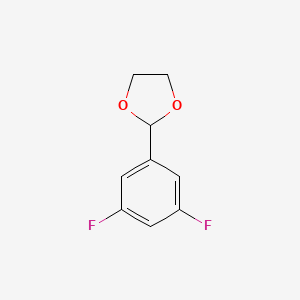![molecular formula C9H8ClN3O2 B13975556 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For instance, the reaction of ethyl 2-aminopyrrole-3-carboxylate with 2-chloro-1,3,5-triazine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethyl 2-aminopyrrolo[2,1-f][1,2,4]triazine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolo[2,1-f][1,2,4]triazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and antiviral agents.
Biology: Used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. In antiviral applications, it can inhibit viral RNA polymerase, preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the chlorine atom and carboxylate group allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-4-3-5-13(6)12-9(10)11-7/h3-5H,2H2,1H3 |
Clave InChI |
PRSVMYFVRJZAAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN2C1=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)










